molecular formula C8H16N2O B13161151 N-[1-(Aminomethyl)cyclopropyl]butanamide

N-[1-(Aminomethyl)cyclopropyl]butanamide

Cat. No.: B13161151
M. Wt: 156.23 g/mol
InChI Key: PXFABCXMASJDBW-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopropyl]butanamide is a chemical compound with the molecular formula C₈H₁₆N₂O. It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a butanamide structure. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Aminomethyl)cyclopropyl]butanamide typically involves the reaction of cyclopropylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Aminomethyl)cyclopropyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-[1-(Aminomethyl)cyclopropyl]butanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to modulation of biological activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(Aminomethyl)cyclopropyl]acetamide
  • N-[1-(Aminomethyl)cyclopropyl]propionamide
  • N-[1-(Aminomethyl)cyclopropyl]benzamide

Uniqueness

N-[1-(Aminomethyl)cyclopropyl]butanamide is unique due to its specific structural features, such as the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]butanamide

InChI

InChI=1S/C8H16N2O/c1-2-3-7(11)10-8(6-9)4-5-8/h2-6,9H2,1H3,(H,10,11)

InChI Key

PXFABCXMASJDBW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1(CC1)CN

Origin of Product

United States

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